molecular formula C6H5F3N4O B580974 2,2,2-trifluoro-N'-(pyrazin-2-yl)acetohydrazide CAS No. 837430-15-6

2,2,2-trifluoro-N'-(pyrazin-2-yl)acetohydrazide

Cat. No.: B580974
CAS No.: 837430-15-6
M. Wt: 206.128
InChI Key: LXAMIEHRHJSCKX-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N’-(pyrazin-2-yl)acetohydrazide is a chemical compound with the molecular formula C6H5F3N4O and a molecular weight of 206.13 g/mol . This compound is known for its unique structure, which includes a trifluoromethyl group and a pyrazinyl moiety. It is used in various scientific research applications, particularly in the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-N’-(pyrazin-2-yl)acetohydrazide typically involves the reaction of 2,2,2-trifluoroacetohydrazide with pyrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 2,2,2-trifluoroacetohydrazide and pyrazine.

    Reaction Conditions: The reaction is usually conducted in a solvent such as ethanol or methanol, under reflux conditions.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of 2,2,2-trifluoro-N’-(pyrazin-2-yl)acetohydrazide may involve large-scale synthesis using similar reaction conditions. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-N’-(pyrazin-2-yl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens or nucleophiles in the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2,2,2-Trifluoro-N’-(pyrazin-2-yl)acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-N’-(pyrazin-2-yl)acetohydrazide involves its interaction with specific molecular targets. The trifluoromethyl group and pyrazinyl moiety play crucial roles in its activity. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-Trifluoro-N’-(pyrazin-2-yl)acetohydrazide is unique due to its specific combination of a trifluoromethyl group and a pyrazinyl moiety. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

2,2,2-trifluoro-N'-pyrazin-2-ylacetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N4O/c7-6(8,9)5(14)13-12-4-3-10-1-2-11-4/h1-3H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXAMIEHRHJSCKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)NNC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801224134
Record name 2,2,2-Trifluoroacetic acid 2-(2-pyrazinyl)hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801224134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

837430-15-6
Record name 2,2,2-Trifluoroacetic acid 2-(2-pyrazinyl)hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=837430-15-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,2-Trifluoroacetic acid 2-(2-pyrazinyl)hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801224134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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